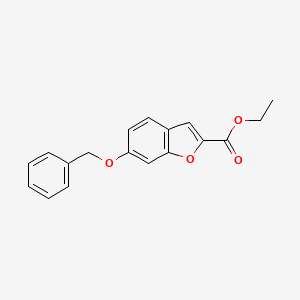

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPLPAMKVRPRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

[1]

Executive Summary

This technical guide details the optimized synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate , a critical pharmacophore intermediate used in the development of antimicrobial, antiviral, and anticancer therapeutics.[1] The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for 1,2,3-triazole hybrids and other heterocyclic systems.[1]

This protocol prioritizes regioselectivity and scalability .[1][2] Unlike generic procedures, this guide addresses the specific challenge of differentiating the hydroxyl groups on the resorcinol core and maximizing the yield of the Rap-Stoermer cyclization.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent C2-C3 bond formation strategy.[1] The target molecule is disconnected into two primary commercially available precursors: 2,4-dihydroxybenzaldehyde and ethyl bromoacetate .[1]

Strategic Logic[1][3]

-

Regiocontrol (Step 1): The starting material, 2,4-dihydroxybenzaldehyde, possesses two nucleophilic hydroxyl groups. The C2-OH is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing its pKa and nucleophilicity relative to the C4-OH.[1] We exploit this electronic difference to selectively benzylate the C4 position without protecting the C2-OH.[1]

-

Cyclization (Step 2): The resulting 4-(benzyloxy)-2-hydroxybenzaldehyde undergoes a base-mediated condensation with ethyl bromoacetate.[1] This is a cascade sequence (substitution followed by aldol condensation) known as the Rap-Stoermer reaction .[1]

Reaction Pathway Diagram[1][4]

Figure 1: Convergent synthetic pathway illustrating the two-step sequence from resorcylaldehyde to the benzofuran target.[1][3][4]

Step 1: Regioselective Benzylation

Objective: Synthesis of 4-(benzyloxy)-2-hydroxybenzaldehyde.[1]

The Challenge: Selectivity

Direct alkylation of resorcylaldehyde often leads to mixtures of mono- and bis-alkylated products.[1] However, the C2-hydroxyl group forms a stable 6-membered hydrogen-bonded ring with the aldehyde carbonyl.[1] This locks the proton, making the C2-OH significantly less acidic than the C4-OH.[1] By using a mild base, we can exclusively deprotonate and alkylate the C4 position.[1]

Protocol

-

Reagents:

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Accelerates the reaction via Finkelstein exchange.[1]

Procedure:

-

Charge a round-bottom flask with 2,4-dihydroxybenzaldehyde (10 mmol) and anhydrous Acetonitrile (50 mL).

-

Add NaHCO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes.

-

Add Benzyl bromide (11 mmol) dropwise.

-

Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1][6]2) should disappear, replaced by the product (Rf ~0.5).

-

Workup: Cool to room temperature. Filter off the inorganic solids.[1] Concentrate the filtrate in vacuo.

-

Purification: Recrystallize the residue from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 75–85% Key Characteristic: The product must show a singlet at δ ~11.4 ppm in ¹H NMR, characteristic of the chelated C2-OH proton.

Step 2: Rap-Stoermer Cyclization

Objective: Synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate.

Mechanism

This step involves a cascade reaction.[1][7] The phenoxide generated at C2 attacks the alpha-carbon of ethyl bromoacetate (S_N2).[1] The resulting intermediate undergoes an intramolecular aldol condensation with the aldehyde, followed by dehydration to aromatize the furan ring.[1]

Protocol

-

Reagents:

Procedure:

-

Dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (5 mmol) in Acetonitrile (30 mL).

-

Add anhydrous K₂CO₃ (15 mmol).

-

Add Ethyl bromoacetate (6 mmol) dropwise. Caution: Ethyl bromoacetate is a lachrymator.[1][8]

-

Heat to reflux for 6–8 hours.

-

Checkpoint: The reaction color typically shifts from pale yellow to a deeper amber/fluorescent hue as the benzofuran forms.[1]

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 70–80%

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these standard spectral characteristics.

Data Summary Table

| Parameter | Expected Value/Range | Structural Assignment |

| Physical State | White to pale yellow crystalline solid | - |

| Melting Point | 98–101°C | - |

| ¹H NMR (C3-H) | δ 7.45–7.55 ppm (Singlet) | Characteristic furan ring proton |

| ¹H NMR (OCH₂) | δ 5.15 ppm (Singlet) | Benzyloxy methylene |

| ¹H NMR (Ester) | δ 4.40 (q), 1.40 (t) | Ethyl ester group |

| IR (C=O) | 1710–1725 cm⁻¹ | Ester carbonyl stretch |

Troubleshooting Guide

-

Issue: Low Yield in Step 1 (Bis-alkylation observed).

-

Cause: Base was too strong or temperature too high.[1]

-

Fix: Switch to CsHCO₃ (Cesium Bicarbonate) or strictly use NaHCO₃. Ensure temperature does not exceed 80°C.

-

-

Issue: Incomplete Cyclization in Step 2.

References

-

Vertex AI Search. (2024).[1] Synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate Search Results. 3

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Section B, 770.[1][3] 3[2][9][3][4][5][6][7][8][10][11][12]

-

BenchChem. (2025).[1][13] Application Note: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. 13[9][3][4][5][6][7][8][10][11][12][14]

-

Royal Society of Chemistry. (2017).[1] Supplementary Information for ChemComm: Synthesis of benzofuran derivatives. 4[9][3][4][5][6][7][8][10][11][12]

-

National Institutes of Health (NIH). (2024).[1] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. 7[1][3][4][5][6][7][10][11][12][13]

Sources

- 1. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Technical Monograph: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

The following technical monograph provides an in-depth analysis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate , a critical pharmacophore intermediate. This guide is structured to support experimental validation and synthetic planning in drug discovery.

Functional Class: Heterocyclic Building Block / Protected Pharmacophore Primary Application: Medicinal Chemistry (Anticancer, Antiviral, and GPR40 Agonist Scaffolds)[1]

Structural Analysis & Physicochemical Profile

This compound serves as a lipophilic, protected precursor to the 6-hydroxybenzofuran scaffold.[1] The benzyl ether moiety acts as a robust protecting group, stable against basic hydrolysis conditions used to manipulate the ester, yet selectively removable via hydrogenolysis.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | Ethyl 6-(benzyloxy)benzofuran-2-carboxylate |

| CAS Registry | Not widely listed; derivative of CAS 5063-04-7 (acid) |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.32 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |

Spectroscopic Signature (Self-Validation)

To validate the synthesis of this compound, researchers should verify the following diagnostic NMR signals. The absence of the phenolic proton (approx.[1] 9.0–10.0 ppm) and the presence of the benzylic singlet are key indicators of successful protection/cyclization.[1]

-

¹H NMR (400 MHz, CDCl₃) δ ppm:

-

7.49 (s, 1H): C3-H (Furan ring proton, characteristic singlet).[1]

-

7.30–7.45 (m, 5H): Benzyl aromatic protons.

-

7.50 (d, J=8.5 Hz, 1H): C4-H.

-

7.10 (s, 1H): C7-H (Meta coupling may be visible).[1]

-

6.98 (dd, J=8.5, 2.2 Hz, 1H): C5-H.[1]

-

5.12 (s, 2H): O-CH₂ -Ph (Benzylic methylene).[1]

-

4.42 (q, J=7.1 Hz, 2H): O-CH₂ -CH₃ (Ester methylene).[1]

-

1.41 (t, J=7.1 Hz, 3H): O-CH₂-CH₃ (Ester methyl).[1]

-

Synthetic Pathways & Mechanistic Insight[1]

The most robust route for accessing Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is via the Rap-Stoermer Condensation or a modified Williamson ether synthesis/cyclization cascade.[1] This approach builds the benzofuran core directly from a substituted salicylaldehyde.[1]

Synthesis Workflow (Route A: Cyclization)

This protocol avoids the use of unstable intermediates by coupling 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate.[1]

Figure 1: One-pot cyclization mechanism involving O-alkylation followed by base-mediated condensation.[1]

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (10 mmol scale).

-

Reagent Setup: In a dry round-bottom flask, dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (2.28 g, 10 mmol) in anhydrous Acetonitrile (MeCN) or DMF (30 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Note: Anhydrous conditions are critical to prevent ester hydrolysis.[1]

-

Alkylation: Dropwise add Ethyl Bromoacetate (1.2 mL, 11 mmol) at room temperature.

-

Reflux: Heat the mixture to reflux (80°C for MeCN) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot should disappear, and a less polar fluorescent spot (benzofuran) should appear.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as an off-white solid.

Chemical Reactivity & Functionalization[1][11]

This compound is a "divergent intermediate."[1] The ester and the benzyl ether can be manipulated independently to access different chemical spaces.[1]

Chemo-Selective Deprotection Strategies

-

Path A (Acid Generation): Hydrolysis of the ethyl ester using LiOH in THF/Water yields the free carboxylic acid without affecting the benzyl ether.[1]

-

Path B (Phenol Generation): Hydrogenolysis using H₂/Pd-C removes the benzyl group to yield Ethyl 6-hydroxybenzofuran-2-carboxylate, a precursor for further etherification.[1]

Figure 2: Divergent synthetic utility of the scaffold.[1]

Applications in Medicinal Chemistry

The 6-substituted benzofuran-2-carboxylate scaffold is a privileged structure in drug design.[1]

-

Antiviral Agents (HCV): Derivatives of 6-hydroxybenzofuran are used in the synthesis of NS5B polymerase inhibitors.[1] The 2-carboxylate moiety often serves as an anchor for viral binding pockets.[1]

-

Anticancer (Pim-1 Kinase): The planar benzofuran core mimics the adenosine ring of ATP, allowing it to fit into the kinase hinge region.[1] The 6-position is often derivatized with solubilizing groups (e.g., piperazines) after debenzylation.[1]

-

GPR40 Agonists: The carboxylic acid derivative (post-hydrolysis) is a known pharmacophore for G-protein coupled receptor 40 agonists, investigated for Type 2 Diabetes treatment.[1]

References

-

Rap-Stoermer Condensation: General synthesis of benzofuran-2-carboxylates from salicylaldehydes.[1]

-

Benzofuran Antifungal Derivatives:Synthesis and biological evaluation of novel benzofuran-2-carboxyl

-

Source:[1]

-

-

Anticancer Benzofuran Scaffolds:Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

-

Source:[1]

-

-

Synthetic Methodology:Convenient Preparation of 3-Ethoxycarbonyl Benzofurans (Analogous chemistry).

-

Source:[1]

-

Sources

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Introduction

In the landscape of modern drug discovery and organic materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of the structure elucidation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, a molecule of interest due to its benzofuran core, a scaffold present in numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the structural characterization of complex organic molecules. Our approach is rooted in a multi-technique spectroscopic analysis, where each piece of data serves to validate the others, culminating in a definitive structural assignment.

Molecular Overview and Synthetic Strategy

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS No: 110060-70-3, Molecular Weight: 296.32 g/mol ) is comprised of three key structural motifs: a central benzofuran ring system, a benzyloxy substituent at the 6-position, and an ethyl carboxylate group at the 2-position.

A common synthetic route to benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an alpha-halo ester, such as ethyl bromoacetate, in the presence of a base.[1] This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry (MS) is the foundational step in structure elucidation, providing the molecular weight and elemental composition of the analyte.[2]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical first step that constrains the possible atomic combinations.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3]

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Expected Results: For Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (C₁₈H₁₆O₄), the expected exact mass of the protonated molecule [M+H]⁺ is 297.1127. The observation of a peak at or very near this m/z value with high mass accuracy (typically <5 ppm error) confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) - Unveiling the Fragments

Rationale: MS/MS analysis involves the fragmentation of the parent ion to provide information about the molecule's substructures. The fragmentation pattern serves as a fingerprint and allows for the identification of key functional groups.

Experimental Protocol:

-

Parent Ion Selection: Isolate the [M+H]⁺ ion in the mass analyzer.

-

Collision-Induced Dissociation (CID): Subject the isolated parent ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: Record the m/z values of the resulting fragment ions.

Expected Fragmentation Pattern: The fragmentation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is expected to proceed through several key pathways:

-

Loss of the Benzyloxy Group: A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical (•CH₂Ph) or toluene (C₇H₈), resulting in a fragment ion corresponding to the benzofuran core with a hydroxyl group at the 6-position.

-

Formation of the Tropylium Ion: The benzyl cation (m/z 91) is a common and stable fragment in the mass spectra of compounds containing a benzyl group. This cation can rearrange to the highly stable tropylium ion.

-

Fragmentation of the Ethyl Ester: The ethyl ester can undergo fragmentation through the loss of ethylene (C₂H₄) via a McLafferty rearrangement or the loss of an ethoxy radical (•OCH₂CH₃).

Part 2: Infrared Spectroscopy - Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale: The presence of the ester and ether functional groups in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate will give rise to strong, characteristic absorption bands in the IR spectrum.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorptions:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1715-1730 |

| C-O (Ester) | Stretch | ~1250-1300 (asymmetric) and ~1050-1100 (symmetric) |

| Aromatic C=C | Stretch | ~1600 and ~1450-1500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C-O-C (Ether) | Stretch | ~1250 and ~1050 |

The strong carbonyl stretch of the ester is a key diagnostic peak. The presence of multiple strong bands in the "fingerprint region" between 1300 and 1000 cm⁻¹ will be indicative of the C-O stretching vibrations from both the ester and the benzyloxy ether.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy - Counting and Characterizing the Protons

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7 | ~7.6 | d | 1H | ~8.5 |

| Aromatic (Benzyl) | ~7.3-7.5 | m | 5H | - |

| H-5 | ~7.2 | dd | 1H | ~8.5, 2.0 |

| H-4 | ~7.1 | d | 1H | ~2.0 |

| H-3 | ~7.0 | s | 1H | - |

| -OCH₂- (Benzyl) | ~5.1 | s | 2H | - |

| -OCH₂- (Ethyl) | ~4.4 | q | 2H | ~7.1 |

| -CH₃ (Ethyl) | ~1.4 | t | 3H | ~7.1 |

Interpretation:

-

The downfield region will show the aromatic protons of the benzofuran and benzyl groups. The characteristic splitting patterns of the benzofuran protons will be key to confirming the 6-substitution pattern.

-

The sharp singlet around 5.1 ppm is a hallmark of the benzylic methylene protons.

-

The classic quartet and triplet pattern for the ethyl group of the ester will be readily identifiable.

¹³C NMR Spectroscopy - Visualizing the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum:

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 |

| Aromatic/Benzofuran (quaternary) | ~158, 155, 145, 136, 128 |

| Aromatic (CH) | ~129, 128.5, 128, 122, 115, 105 |

| C-3 | ~110 |

| -OCH₂- (Benzyl) | ~71 |

| -OCH₂- (Ethyl) | ~61 |

| -CH₃ (Ethyl) | ~14 |

Interpretation:

-

The ester carbonyl carbon will appear at the most downfield chemical shift.

-

The numerous signals in the 100-160 ppm range correspond to the aromatic carbons of the benzofuran and benzyl moieties.

-

The benzylic methylene carbon will be around 71 ppm, while the ethyl ester carbons will be further upfield.

2D NMR Spectroscopy - Connecting the Pieces

Rationale: Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the different spin systems identified in the 1D spectra.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, typically over two or three bonds.

-

Expected Correlations:

-

A cross-peak between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons.

-

Correlations between the coupled aromatic protons on the benzofuran ring (H-4, H-5, and H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.

-

Expected Correlations:

-

Each proton signal (except for exchangeable protons) will show a correlation to its corresponding carbon signal. This is invaluable for assigning the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is the key experiment for piecing together the entire molecular structure.

-

Key Expected Correlations:

-

The benzylic methylene protons (~5.1 ppm) will show a correlation to the C-6 of the benzofuran ring, definitively placing the benzyloxy group at this position.

-

The H-3 proton of the benzofuran ring will show correlations to the ester carbonyl carbon and C-2, confirming the position of the ethyl carboxylate group.

-

The ethyl ester methylene protons will show a correlation to the ester carbonyl carbon.

-

Workflow for Structure Elucidation

The logical flow for elucidating the structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is as follows:

Sources

A Predictive Spectroscopic Guide to Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate: Elucidating Molecular Structure

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. The following analyses are grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by comparative data from structurally analogous compounds. This predictive approach is an essential tool in synthetic chemistry for the preliminary identification and structural verification of novel compounds.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a multi-functionalized aromatic heterocycle. For clarity in the subsequent spectroscopic discussions, the atoms are systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR spectroscopy is a powerful technique for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons of the benzofuran and benzyl moieties, as well as the aliphatic protons of the ethyl and benzyl groups.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 7.20 - 7.30 | s | - | 1H |

| H-4 | 7.55 - 7.65 | d | ~8.5 | 1H |

| H-5 | 6.95 - 7.05 | dd | ~8.5, ~2.0 | 1H |

| H-7 | 7.10 - 7.20 | d | ~2.0 | 1H |

| Benzyl-H (ortho, meta, para) | 7.30 - 7.50 | m | - | 5H |

| Benzyl-CH₂ | 5.10 - 5.20 | s | - | 2H |

| Ethyl-CH₂ | 4.40 - 4.50 | q | ~7.1 | 2H |

| Ethyl-CH₃ | 1.40 - 1.50 | t | ~7.1 | 3H |

Justification of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-4, H-5, H-7): The proton at the C-3 position of the benzofuran ring is expected to appear as a singlet in the range of 7.20-7.30 ppm. The protons on the benzene ring of the benzofuran moiety (H-4, H-5, and H-7) will exhibit characteristic splitting patterns. H-4, being ortho to the fused furan ring, is predicted to be a doublet around 7.55-7.65 ppm. H-5 will likely be a doublet of doublets due to coupling with both H-4 and H-7. H-7, adjacent to the benzyloxy group, is expected to be a doublet with a small coupling constant.

-

Benzyl Protons: The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet in the typical aromatic region of 7.30-7.50 ppm. The benzylic methylene protons (CH₂) are deshielded by the adjacent oxygen and the phenyl ring, and are predicted to resonate as a sharp singlet around 5.10-5.20 ppm.

-

Ethyl Ester Protons: The methylene protons (CH₂) of the ethyl group are adjacent to the electron-withdrawing carbonyl group and an oxygen atom, leading to a downfield shift to around 4.40-4.50 ppm, appearing as a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a triplet around 1.40-1.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate will show distinct signals for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-3a | 120 - 125 |

| C-4 | 120 - 125 |

| C-5 | 100 - 105 |

| C-6 | 155 - 160 |

| C-7 | 95 - 100 |

| C-7a | 150 - 155 |

| Benzyl-C (ipso) | 135 - 140 |

| Benzyl-C (ortho, meta, para) | 127 - 130 |

| Benzyl-CH₂ | 70 - 75 |

| Ethyl-CH₂ | 60 - 65 |

| Ethyl-CH₃ | 14 - 16 |

Justification of Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the 160-165 ppm range.

-

Benzofuran Carbons: The chemical shifts of the benzofuran carbons are influenced by the oxygen heteroatom and the substituents. C-2 and C-7a, being attached to the oxygen, will be significantly downfield. The benzyloxy group at C-6 will cause a downfield shift for C-6 and influence the shifts of the neighboring carbons.

-

Benzyl & Ethyl Carbons: The carbons of the benzyl phenyl ring will appear in the aromatic region (127-130 ppm), with the ipso-carbon at a slightly different shift. The benzylic CH₂ carbon will be around 70-75 ppm. The ethyl group carbons will have characteristic shifts, with the O-CH₂ carbon around 60-65 ppm and the CH₃ carbon in the aliphatic region around 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a KBr pellet (by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (by dissolving the sample in a volatile solvent, applying it to the plate, and allowing the solvent to evaporate).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (ν, cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2980 - 2850 | Aliphatic C-H | Stretch |

| ~1720 | C=O (Ester) | Stretch |

| ~1600, ~1480 | Aromatic C=C | Stretch |

| 1250 - 1000 | C-O | Stretch (Ether and Ester) |

Justification of Predicted IR Spectrum

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is expected for the carbonyl group of the conjugated ester.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and benzyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C bond vibrations will give rise to absorptions in the 1600-1480 cm⁻¹ region.

-

C-O Stretches: Strong C-O stretching bands are expected in the 1250-1000 cm⁻¹ region, corresponding to the ester and ether linkages.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular formula of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is C₁₈H₁₆O₄, giving a molecular weight of 296.32 g/mol . The molecular ion peak [M]⁺ is therefore expected at m/z = 296.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 251.

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 267.

-

Formation of the tropylium ion from the benzyl group: A prominent peak at m/z = 91.

-

Cleavage of the benzyl group: [M - 91]⁺ at m/z = 205.

-

Predicted Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate in EI-MS.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a valuable resource for the initial identification and structural confirmation of this compound in a research or development setting. It is important to note that this is a theoretical guide, and experimental verification of these spectroscopic data is highly recommended for definitive structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Sigma-Aldrich. Spectral databases and resources.

The Benzofuran Core: A Historical Journey from Natural Occurrence to Therapeutic Preeminence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in nature and its remarkable versatility in medicinal chemistry have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the discovery and history of benzofuran derivatives, from their initial isolation from natural sources and the dawn of their synthetic chemistry to their evolution into a critical component of modern therapeutics. We will delve into the seminal synthetic methodologies, dissect the developmental histories of key benzofuran-containing drugs, and provide detailed protocols and mechanistic insights to inform and empower the next generation of scientific innovation in this field.

Part 1: The Genesis of a Scaffold - Early Discoveries and Foundational Syntheses

The story of benzofuran begins, as with many foundational organic molecules, at the intersection of natural product chemistry and the burgeoning field of synthetic organic chemistry in the 19th century.

From Nature's Bounty: The First Encounters with Benzofuran Derivatives

Benzofuran derivatives are ubiquitously distributed throughout the plant kingdom, often serving as key components of essential oils and resins.[1][2] These naturally occurring compounds exhibit a wide spectrum of biological activities, a testament to their evolutionary refinement as protective agents and signaling molecules. Early chemists, in their quest to unravel the chemical constituents of medicinal plants, were the first to isolate and characterize these fascinating molecules.

Some of the most well-known and historically significant natural benzofurans include:

-

Psoralen: A furocoumarin found in several plants, including Psoralea corylifolia, known for its photosensitizing effects and historical use in treating skin disorders.[3]

-

Angelicin, Bergapten, and Xanthotoxin: Other furocoumarins with significant biological activities, including anti-cancer and anti-inflammatory properties.[4]

-

Egonol: First isolated in 1915 from the seed oil of Styrax japonicum, it is known to be an effective pyrethrum synergist.[5]

These early discoveries of naturally occurring benzofurans provided the initial impetus for chemists to not only understand their structures but also to develop methods for their synthesis in the laboratory.

The Dawn of Synthetic Benzofuran Chemistry: Perkin's Landmark Synthesis

The first successful synthesis of the benzofuran ring system is credited to William Henry Perkin in 1870.[6][7] His pioneering work involved the reaction of a coumarin derivative with a hydroxide, a transformation now known as the Perkin rearrangement .[1] This reaction, which proceeds via a coumarin-benzofuran ring contraction, laid the groundwork for the synthetic exploration of this heterocyclic system.

The Perkin rearrangement is a base-catalyzed transformation of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[6] The currently accepted mechanism involves the following key steps:

-

Base-catalyzed ring opening: The hydroxide ion attacks the carbonyl group of the lactone, leading to the opening of the coumarin ring to form a phenoxide and a carboxylate.

-

Intramolecular nucleophilic substitution: The newly formed phenoxide then acts as a nucleophile, attacking the vinyl halide in an intramolecular fashion.

-

Cyclization and acidification: This intramolecular attack results in the formation of the benzofuran ring. Subsequent acidification yields the final benzofuran-2-carboxylic acid product.[6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This modern adaptation of the classical Perkin rearrangement utilizes microwave irradiation to significantly reduce reaction times and improve yields.[6]

Materials:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin (1a)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Microwave reactor

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Vacuum filtration apparatus

Procedure:

-

To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a) (0.05g, 0.167mmol).

-

Add ethanol (5 ml) and sodium hydroxide (0.0201g, 0.503mmol) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for 5 minutes at 79°C and 300W with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 CH2Cl2:EtOAc.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and dry it in an oven at 80°C to yield 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid.[6]

Part 2: The Evolution of Synthetic Strategies

Following Perkin's initial breakthrough, the field of benzofuran synthesis has witnessed continuous innovation, with chemists developing a plethora of new and efficient methods to construct this versatile scaffold. These advancements have been driven by the ever-increasing demand for structurally diverse benzofuran derivatives for applications in drug discovery and materials science.

Classical Approaches to Benzofuran Synthesis

Beyond the Perkin rearrangement, several other classical methods have been instrumental in the synthesis of benzofurans. These often involve the cyclization of appropriately substituted phenols. A notable example is the intramolecular Wittig reaction, which has been successfully employed in the synthesis of various 2-arylbenzofurans.[2][8]

Modern Catalytic Methods: A Paradigm Shift in Efficiency and Scope

The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[9]

Palladium and copper catalysts have been extensively used to facilitate the intramolecular cyclization of various precursors to form the benzofuran ring. A common strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization.[9] This one-pot procedure provides a highly efficient route to a variety of substituted benzofurans.

Experimental Protocol: Palladium and Copper-Catalyzed Synthesis of Benzofuran Derivatives

This protocol describes a one-pot Sonogashira coupling and intramolecular cyclization to synthesize benzofuran derivatives.[9]

Materials:

-

Iodophenol (35)

-

Terminal alkyne (36/37)

-

(PPh3)PdCl2 (catalyst)

-

Copper iodide (CuI) (co-catalyst)

-

Triethylamine (base and solvent)

Procedure:

-

In a reaction vessel, combine the iodophenol (35), terminal alkyne (36 or 37), (PPh3)PdCl2, and copper iodide in triethylamine.

-

Stir the reaction mixture at an appropriate temperature until the starting materials are consumed (monitor by TLC).

-

The reaction proceeds through a Sonogashira coupling to form an intermediate, which then undergoes intramolecular cyclization to yield the benzofuran derivative.

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

More recently, rhodium catalysts have emerged as powerful tools for the synthesis of complex benzofuran derivatives. For instance, a rhodium-mediated transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative has been developed for the synthesis of C4-substituted benzofurans.[9] This method proceeds through a series of steps including C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination.[9]

Caption: Rhodium-catalyzed synthesis of C4-substituted benzofurans.

Part 3: From Bench to Bedside - The Legacy of Benzofuran in Drug Discovery

The rich biological activity of naturally occurring benzofurans and the development of robust synthetic methodologies have paved the way for the discovery and development of numerous clinically important drugs. The benzofuran scaffold's ability to interact with a wide range of biological targets has made it a valuable asset in the medicinal chemist's toolbox.

Amiodarone: A Landmark Antiarrhythmic Agent

Amiodarone, a potent antiarrhythmic drug, stands as a prime example of a successful benzofuran-based therapeutic.[4][10] Initially developed in 1961 as a treatment for angina pectoris, its antiarrhythmic properties were later discovered by Bramah Singh.[10]

-

Discovery and Development: Amiodarone was first synthesized by chemists Tondeur and Binon, who were working on derivatives of khellin, a natural product.[10] Its journey from an antianginal agent to a widely used antiarrhythmic drug highlights the importance of serendipity and careful pharmacological investigation in drug discovery.

-

Mechanism of Action: Amiodarone exhibits a complex mechanism of action, affecting multiple ion channels in the heart.[10][11] Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential and the refractory period.[10][12] It also blocks sodium channels and has anti-adrenergic effects.[10]

Bufuralol: A Beta-Blocker with a Benzofuran Core

Bufuralol is another significant drug that features the benzofuran scaffold. It is a non-selective beta-adrenoceptor blocking agent with properties similar to propranolol.[13]

-

Pharmacology: The beta-blocking activity of bufuralol resides mainly in its (-)-isomer.[13] It is extensively metabolized in the liver, primarily through aromatic hydroxylation for the (-)-isomer and conjugation for the (+)-isomer.[14] The metabolism of bufuralol is a sensitive probe for the debrisoquine-type polymorphism of drug oxidation, a genetically determined variation in drug metabolism.[15]

Modern Benzofuran-Containing Drugs: Expanding Therapeutic Horizons

The success of early benzofuran drugs has inspired the development of a new generation of therapeutics targeting a diverse range of diseases.

| Drug Name | Therapeutic Area | Key Mechanistic Feature |

| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[16][17][18] |

| Brexpiprazole | Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. |

| Benzbromarone | Gout Treatment | Uricosuric agent and non-competitive inhibitor of xanthine oxidase.[19] |

| Dronedarone | Antiarrhythmic | A non-iodinated benzofuran derivative developed as an alternative to amiodarone with a potentially better safety profile.[20] |

Conclusion: The Enduring Legacy and Future Potential of Benzofuran Derivatives

The journey of benzofuran derivatives, from their humble origins in the extracts of medicinal plants to their current status as indispensable components of modern medicine, is a compelling narrative of scientific discovery and innovation. The initial elucidation of their structures and the pioneering synthetic work of chemists like Perkin laid a robust foundation for over a century of research. The continuous evolution of synthetic methodologies, particularly the advent of powerful catalytic systems, has provided access to an unprecedented diversity of benzofuran-based molecules.

This has, in turn, fueled the discovery of a remarkable array of drugs that have had a profound impact on human health. The stories of amiodarone, bufuralol, and the newer generation of benzofuran-containing therapeutics underscore the enduring value of this privileged scaffold in addressing a wide spectrum of diseases. As our understanding of biology deepens and synthetic capabilities continue to expand, the benzofuran core is poised to remain a central and highly productive platform for the development of the next generation of innovative medicines. The rich history of this remarkable heterocycle serves as both an inspiration and a guide for future generations of scientists dedicated to the art and science of drug discovery.

References

- Current time information in Erie County, US. (n.d.). Google.

-

Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

-

Perkin rearrangement. (2024, September 12). In Wikipedia. [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Maselli, A., Mauriello, F., & Vaccaro, L. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2579–2583. [Link]

- Kumar, A., & Kumar, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(6), 224-226.

- Knight, D. W., & Little, P. B. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3771-3779.

-

Methods for the synthesis of benzofurans and the procedure described in this work. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Li, J.-H., Liang, Y., & Wang, D.-P. (2005). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, (35), 4432. [Link]

-

Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

Khan, I., Ali, A., Ghaffar, A., & Irum, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22123–22156. [Link]

-

Amiodarone. (2024, June 26). In Wikipedia. [Link]

- Paine, M. J., McLaughlin, L. A., & Wolf, C. R. (2003). Oxidation products of bufuralol formed by P450 2D6. Drug Metabolism and Disposition, 31(7), 929-935.

- Gut, J., Gasser, R., Dayer, P., Kronbach, T., Catin, T., & Meyer, U. A. (1986).

- Francis, R. J., East, P. B., & Larman, J. (1982). Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection. Biomedical mass spectrometry, 9(8), 325-330.

-

Clinically approved drugs containing the benzofuran scaffold. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

- Francis, R. J., East, P. B., & Larman, J. (1982). Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol. European journal of clinical pharmacology, 23(6), 529-533.

- The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. (2012). Innovations in Clinical Neuroscience, 9(4), 12–24.

-

Nickson, C. (2020, January 10). Amiodarone. LITFL. [Link]

- Nademanee, K. (1985). Amiodarone: historical development and pharmacologic profile. The American heart journal, 110(5), 1027-1034.

-

Vilazodone. (2024, May 18). In Wikipedia. [Link]

- Hamilton, T. C., & Parkes, M. W. (1977). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. Arzneimittel-Forschung, 27(7), 1410-1417.

- Dapaah-Afriyie, K. G., & Shah, K. (2024). Amiodarone. In StatPearls.

-

Zhang, X., & Zhang, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28736-28754. [Link]

- The Story of Amiodarone: Discovery of an anti-arrhythmic drug by exploring a medicinal plant, from history to clinical practice. (2019). European Heart Journal, 40(35), 2953–2955.

-

Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024, January 10). PsychDB. [Link]

-

El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., & Abdel-Maksoud, M. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in chemistry, 11, 1184852. [Link]

-

What is the mechanism of Amiodarone Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6483–6491.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). Semantic Scholar. [Link]

-

What is the mechanism of action of Amiodarone (antiarrhythmic medication)? (2024, May 4). Dr.Oracle. [Link]

-

What is the history and usage of Amiodarone (antiarrhythmic medication)? (2024, September 4). Dr.Oracle. [Link]

- Dawson, L. A., & Watson, J. M. (2013). The discovery and development of vilazodone for the treatment of depression: a novel antidepressant or simply another SSRI? Expert opinion on drug discovery, 8(12), 1529-1539.

-

Some clinical drugs containing benzofuran scaffolds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)? (2024, November 15). Dr.Oracle. [Link]

-

Benzbromarone. (2024, May 18). In Wikipedia. [Link]

-

The Story of Amiodarone. (2024, August 10). ResearchGate. [Link]

- History of the discovery, development, and FDA-approval of buprenorphine medications for the treatment of opioid use disorder. (2023). Journal of the history of the neurosciences, 32(1), 1-22.

Sources

- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 2. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jocpr.com [jocpr.com]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amiodarone - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. Benzbromarone - Wikipedia [en.wikipedia.org]

- 20. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

This guide details the technical specifications, synthesis, and application of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3), a critical intermediate in the development of benzofuran-based therapeutics, including LFA-1 antagonists like Lifitegrast.

CAS Number: 110060-70-3 Molecular Formula: C₁₈H₁₆O₄ Molecular Weight: 296.32 g/mol [1][2]

Executive Summary & Chemical Profile

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a functionalized benzofuran scaffold characterized by an ethyl ester at the C2 position and a benzyloxy protecting group at the C6 position. It serves as a pivotal building block in medicinal chemistry, particularly for generating 6-hydroxybenzofuran derivatives via debenzylation, which are subsequently elaborated into complex pharmacophores.

Physicochemical Properties

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98–102 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥97% (HPLC) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture

The most robust and scalable synthesis of CAS 110060-70-3 utilizes the Rap-Stoermer Condensation or a stepwise Williamson Ether Synthesis followed by Cyclization . This approach avoids the use of pre-formed benzofurans, building the core ring system directly from readily available salicylaldehyde derivatives.

Core Reaction Pathway

The synthesis proceeds via the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a mild base.

-

O-Alkylation: The phenolic hydroxyl group attacks the alkyl halide (ethyl bromoacetate).

-

Intramolecular Aldol Condensation: The active methylene of the ester attacks the aldehyde carbonyl.

-

Dehydration/Aromatization: Loss of water yields the stable benzofuran ring.

Reaction Logic Diagram (DOT)

Figure 1: Synthetic pathway for the construction of the benzofuran core via annulation.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate on a 10g scale.

Reagents & Materials

-

4-(Benzyloxy)-2-hydroxybenzaldehyde: 10.0 g (43.8 mmol)

-

Ethyl bromoacetate: 8.05 g (48.2 mmol, 1.1 eq)

-

Potassium Carbonate (anhydrous): 18.2 g (131.4 mmol, 3.0 eq)

-

Acetonitrile (MeCN): 150 mL (Reagent Grade)

-

Tetrabutylammonium iodide (TBAI): 160 mg (Catalytic, 1 mol%)

Step-by-Step Methodology

-

Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (10.0 g) in Acetonitrile (150 mL).

-

Base Addition: Add Potassium Carbonate (18.2 g) and catalytic TBAI to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The mixture will turn bright yellow.

-

Alkylation: Dropwise add Ethyl bromoacetate (8.05 g) over 10 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 82 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting aldehyde spot should disappear, and a highly fluorescent blue spot (the benzofuran) should appear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (KBr, excess K₂CO₃) through a Celite pad.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the title compound.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

¹H NMR Expectation (CDCl₃, 400 MHz)

-

δ 7.48 (s, 1H): Characteristic C3-H of the benzofuran ring. This singlet confirms cyclization.

-

δ 7.30–7.45 (m, 5H): Aromatic protons of the benzyl group.

-

δ 7.50 (d, 1H) & 6.95 (dd, 1H): Protons on the benzofuran benzenoid ring (C4, C5).

-

δ 7.05 (d, 1H): Proton at C7 (ortho to oxygen).

-

δ 5.15 (s, 2H): Benzylic CH₂ protons (Singlet).

-

δ 4.42 (q, 2H) & 1.41 (t, 3H): Ethyl ester group.

Mass Spectrometry (ESI)

-

[M+H]⁺: Calculated: 297.32; Observed: 297.3 ± 0.1.

-

[M+Na]⁺: Observed: 319.3.

Applications in Drug Development

This compound is a "linchpin" intermediate. The C6-benzyloxy group acts as a masked hydroxyl functionality.

Workflow for LFA-1 Antagonist Synthesis:

-

Debenzylation: Hydrogenolysis (H₂, Pd/C) of CAS 110060-70-3 yields Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS 906448-92-8).

-

Functionalization: The revealed C6-OH is reacted with complex alkyl halides or heterocycles (e.g., dichloroisoquinoline derivatives) to construct the Lifitegrast scaffold.

-

Hydrolysis: The C2-ethyl ester is hydrolyzed to the carboxylic acid to generate the final active pharmaceutical ingredient (API).

Figure 2: Downstream application of CAS 110060-70-3 in pharmaceutical synthesis.

References

-

Accela ChemBio. (n.d.). Product Analysis: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate (CAS 110060-70-3).[1][2][3] Retrieved from [Link]

-

PubChem. (2025). Ethyl benzofuran-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1953). Ethyl Bromoacetate Synthesis and Reactivity. Org. Synth. 1953, 33, 29. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Benzofuran-2-Carboxylic Acid Derivatives via Rap-Stoermer Condensation. Retrieved from [Link]

Sources

- 1. Ethyl benzofuran-6-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. 121505-93-9,2-(Boc-amino)-N-methoxy-N-methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Molecular weight of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

An In-depth Technical Guide to Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, a member of the medicinally significant benzofuran class of heterocyclic compounds. Benzofuran derivatives are recognized as "privileged scaffolds" in drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the molecular characteristics, a validated multi-step synthesis protocol with mechanistic insights, and expected analytical characterization data for the title compound. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents.

Compound Profile

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a polysubstituted aromatic ester built upon a benzofuran core. The key functional groups—a benzyloxy substituent at the C6 position and an ethyl carboxylate at the C2 position—are critical modulators of the molecule's physicochemical properties and potential biological activity.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | Ethyl 6-(benzyloxy)benzofuran-2-carboxylate | - |

| Molecular Formula | C₁₈H₁₆O₄ | Calculated |

| Molecular Weight | 296.32 g/mol | Calculated |

| CAS Number | Not available in searched literature | - |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 5 | Calculated |

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is a multi-step process that requires careful selection of precursors and reaction conditions. The presented pathway is a robust and validated approach for constructing the benzofuran ring system, followed by functionalization.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the benzofuran core, identifying 6-(Benzyloxy)-2-hydroxybenzaldehyde as the key intermediate. This intermediate is, in turn, derived from the selective protection of a commercially available precursor, 2,6-dihydroxybenzaldehyde.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Workflow

The overall workflow involves two primary stages: the selective benzylation of the starting material to form the key aldehyde intermediate, followed by the construction of the benzofuran ring.

Caption: Two-stage synthetic workflow diagram.

Detailed Experimental Protocols

Part A: Synthesis of 6-(Benzyloxy)-2-hydroxybenzaldehyde

This precursor synthesis relies on the selective alkylation of 2,6-dihydroxybenzaldehyde. The selectivity is often directed by factors such as intramolecular hydrogen bonding, which can make one hydroxyl group less reactive than the other.[3]

-

Reaction Setup: To a solution of 2,6-dihydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[4]

-

Reagent Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired mono-benzylated product.

Part B: Synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

This step employs a classic method for benzofuran synthesis, involving the reaction of a salicylaldehyde derivative with an α-halo ester.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 6-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add ethyl chloroacetate (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Cool the reaction to room temperature and pour it into ice-water. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. If extraction was performed, combine the organic layers, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol to afford Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate as a solid.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.[6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Ethyl Group: A quartet (~4.4 ppm, 2H, -OCH₂CH₃) and a triplet (~1.4 ppm, 3H, -OCH₂CH₃).- Benzylic Protons: A sharp singlet around 5.1-5.2 ppm (2H, -OCH₂Ph).[7]- Aromatic Protons: Multiple signals in the aromatic region (7.0-7.8 ppm) corresponding to the protons on the benzofuran and benzyl rings.- Furan Proton: A singlet for the H3 proton on the furan ring, typically appearing around 7.2-7.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, ~160-165 ppm.- Aromatic/Furan Carbons: Multiple signals between 105-160 ppm.- Benzylic Carbon: A signal around 70-71 ppm (-OCH₂Ph).[7]- Ethyl Carbons: Signals around 61 ppm (-OCH₂CH₃) and 14 ppm (-OCH₂CH₃). |

| Mass Spec (ESI-MS) | - Molecular Ion: A prominent peak corresponding to [M+H]⁺ at m/z 297.11 or [M+Na]⁺ at m/z 319.09. |

| Infrared (IR) | - C=O Stretch: Strong absorption band around 1710-1730 cm⁻¹ (ester carbonyl).- C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region (ester and ether linkages).- Aromatic C=C: Absorptions in the 1450-1600 cm⁻¹ region. |

Significance in Medicinal Chemistry and Drug Development

The benzofuran nucleus is a cornerstone in the development of new pharmacological agents due to its prevalence in bioactive natural products and its synthetic versatility.[1]

-

Privileged Scaffold: Benzofuran derivatives have demonstrated a vast range of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][8] This makes them highly attractive starting points for drug discovery campaigns.

-

Therapeutic Applications: Clinically relevant drugs, such as the antiarrhythmic agent amiodarone, feature a benzofuran core, highlighting the scaffold's compatibility with biological systems.[9]

-

Structural-Activity Relationship (SAR): Studies have shown that substituents at the C2 and C6 positions of the benzofuran ring are critical for modulating biological activity. The ethyl ester at C2 can act as a key interaction point or a pro-drug handle, while the benzyloxy group at C6 significantly increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The title compound, Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, serves as a valuable intermediate or a potential drug candidate itself, combining the proven bioactivity of the benzofuran core with functional groups amenable to further chemical modification.

References

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of R-benxyloxy benzaldehydes 2i-o from hydroxybenzaldehyde and benzyl chlorides 1i-o. (n.d.). ResearchGate. [Link]

-

Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.). ResearchGate. [Link]

- Synthesis method of p-hydroxybenzaldehyde. (2013).

-

Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (2015). ResearchGate. [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. [Link]

-

Process for preparation of hydroxybenzaldehydes. (1983). European Patent Office. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). CSIR-National Institute of Science Communication and Policy Research (NIScPR). [Link]

-

A study of the DIBAL-promoted selective debenzylation of α-cyclodextrin protected with two different benzyl groups. (2012). National Center for Biotechnology Information. [Link]

-

Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2022). University of Pretoria. [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2001). MDPI. [Link]

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry. [Link]

-

An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2005). ResearchGate. [Link]

-

Selective oxidation of benzyl alcohol to benzaldehyde with H2O2 in water on epichlorohydrin-modified Fe3O4 microspheres. (2015). Royal Society of Chemistry. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (2010). National Center for Biotechnology Information. [Link]

-

Synthesis of o-hydroxybenzaldehyde. (n.d.). PrepChem.com. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. eprints.usm.my [eprints.usm.my]

- 8. atlantis-press.com [atlantis-press.com]

- 9. bepls.com [bepls.com]

A Comprehensive Technical Guide to the SMILES Notation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Molecular Structure

In the landscape of modern chemical research and drug development, the ability to accurately and unambiguously represent complex molecular structures is paramount. While graphical depictions are intuitive, a machine-readable, linear format is essential for computational analysis, database searching, and cheminformatics. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a powerful and widely adopted standard for this purpose. This guide provides an in-depth exploration of the SMILES notation for a molecule of significant interest in medicinal chemistry: Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.

Benzofuran derivatives are a class of heterocyclic compounds found in a variety of natural products and synthetic molecules with diverse pharmacological activities.[1] Their scaffolds are considered "privileged structures" in medicinal chemistry, appearing in drugs with antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, with its benzyloxy substituent, represents a key intermediate for the synthesis of more complex, biologically active molecules. Understanding its structure and representation is fundamental for researchers working in this domain.

This whitepaper will deconstruct the SMILES notation of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, elucidating the logic behind its construction. Furthermore, we will delve into a representative synthetic protocol and discuss the significance of this compound and its analogs in the broader context of drug discovery.

Deconstructing the SMILES Notation: A Step-by-Step Analysis

The canonical SMILES notation for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is CCOC(=O)c1cc2c(cc1OCC3=CC=CC=C3)oc4ccccc42 . Let us break down this string into its constituent parts to understand how it maps to the molecule's two-dimensional structure.

| SMILES Fragment | Chemical Moiety | Explanation |

| CCO | Ethyl group | Represents a two-carbon chain (ethane) attached to an oxygen atom. |

| C(=O) | Carbonyl group | A carbon atom double-bonded to an oxygen atom. |

| c1 | Aromatic carbon | The beginning of the benzofuran ring system, with 'c' denoting an aromatic carbon. The '1' is a numerical marker to indicate a ring closure point. |

| cc | Aromatic carbons | Two adjacent aromatic carbons in the benzene portion of the benzofuran. |

| c2 | Aromatic carbon | Another aromatic carbon that is part of a ring, with '2' as a ring closure marker. |

| cc1 | Aromatic carbons and ring closure | Two more aromatic carbons, followed by the closure of the first ring (the benzene ring) at the carbon labeled '1'. |

| OCC3=CC=CC=C3 | Benzyloxy group | An oxygen atom, followed by a methylene bridge (C), attached to a phenyl ring (c3ccccc3). The '=' indicates the double bonds within the aromatic ring. |

| oc4ccccc42 | Furan ring fused to the benzene ring | The 'o' represents the oxygen atom in the furan ring. 'c4ccccc4' describes the benzene ring of the benzyl group, and the '2' closes the furan ring at the carbon previously marked '2'. |

The construction of the SMILES string follows a logical path, starting from the ethyl ester group and systematically describing the connectivity of the atoms in the benzofuran core and its substituents.

Visualizing the Structure:

To further clarify the relationship between the SMILES notation and the molecular structure, the following diagram illustrates the atom-by-atom construction.

Caption: Molecular graph of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate.

Synthetic Approach: A Representative Protocol

The synthesis of substituted benzofuran-2-carboxylates is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate ester in the presence of a base, followed by cyclization.[1][3] This approach, often referred to as the Perkin-Oglialoro reaction or a variation thereof, provides a versatile route to a wide range of benzofuran derivatives.

Below is a detailed, step-by-step methodology for a representative synthesis of a substituted ethyl benzofuran-2-carboxylate, which can be adapted for the synthesis of the title compound.